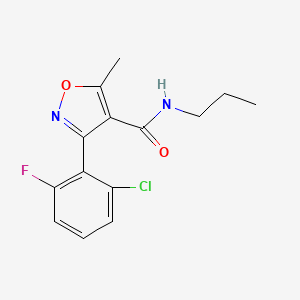![molecular formula C15H23NO B4850164 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B4850164.png)
1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine
Overview
Description
1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine, also known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMPP is a pyrrolidine derivative that acts as a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological and pathological processes.
Mechanism of Action
1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine acts as a potent and selective agonist of nAChRs, which are ionotropic receptors that are widely expressed in the central and peripheral nervous systems. Upon binding to nAChRs, 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine induces the opening of ion channels, leading to the influx of cations, such as sodium and calcium, and the depolarization of the cell membrane. This results in the activation of downstream signaling pathways, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects, including cognitive enhancement, analgesia, anti-inflammatory effects, and neuroprotection. 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine has also been shown to have analgesic effects in animal models of pain. 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine has been shown to have anti-inflammatory effects in animal models of inflammation. 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine has also been shown to have neuroprotective effects in animal models of neurodegeneration.
Advantages and Limitations for Lab Experiments
1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine has several advantages and limitations for lab experiments. 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine is a potent and selective agonist of nAChRs, which allows for the precise modulation of nAChR activity. 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine is also relatively stable and easy to synthesize, which makes it a useful tool for studying nAChRs. However, 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine has some limitations, such as its potential toxicity and lack of selectivity for specific nAChR subtypes.
Future Directions
There are several future directions for the study of 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine. One potential direction is the development of more selective and potent nAChR agonists based on the structure of 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine. Another potential direction is the investigation of the role of nAChRs in various diseases, such as cancer and autoimmune diseases. Additionally, the development of novel drug delivery systems for 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine could enhance its therapeutic potential. Finally, the investigation of the long-term effects of 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine on nAChR activity and cellular signaling pathways could provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine is a potent and selective agonist of nAChRs, which are involved in numerous physiological and pathological processes, such as cognition, memory, addiction, and pain. 1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine has been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-6-7-15(12-14(13)2)17-11-5-10-16-8-3-4-9-16/h6-7,12H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCYTQIHZMADOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4850081.png)
![N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide](/img/structure/B4850099.png)
![2-[5-methyl-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4850106.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4850113.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
![2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4850126.png)
![3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850127.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4850133.png)



![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4850180.png)
![4-{[4-(benzyloxy)benzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4850187.png)
![3-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4850191.png)